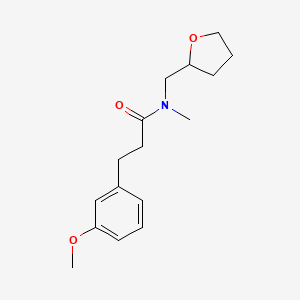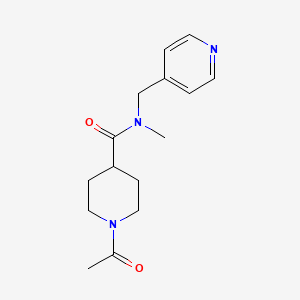
1-benzyl-3-(1H-indol-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-(1H-indol-6-yl)urea, also known as BIU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BIU belongs to the class of urea-based compounds and has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of 1-benzyl-3-(1H-indol-6-yl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. 1-benzyl-3-(1H-indol-6-yl)urea has been shown to inhibit the activity of several enzymes and proteins involved in these pathways, including PI3K/Akt, MAPK, and NF-κB. Additionally, 1-benzyl-3-(1H-indol-6-yl)urea has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.
Biochemical and Physiological Effects:
1-benzyl-3-(1H-indol-6-yl)urea has been shown to exhibit several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, 1-benzyl-3-(1H-indol-6-yl)urea has been reported to modulate the expression of various genes involved in these processes, which suggests that it may have a broad range of therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-benzyl-3-(1H-indol-6-yl)urea is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapies. Moreover, 1-benzyl-3-(1H-indol-6-yl)urea has been shown to exhibit relatively low toxicity, which is a desirable characteristic for any potential drug candidate. However, one of the main limitations of 1-benzyl-3-(1H-indol-6-yl)urea is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-benzyl-3-(1H-indol-6-yl)urea. One area of interest is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzyl-3-(1H-indol-6-yl)urea and to identify its molecular targets. Moreover, the potential use of 1-benzyl-3-(1H-indol-6-yl)urea in combination with other anti-cancer agents or immunotherapies should be explored to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for 1-benzyl-3-(1H-indol-6-yl)urea may also enhance its clinical utility.
In conclusion, 1-benzyl-3-(1H-indol-6-yl)urea is a synthetic compound with significant potential for the treatment of various diseases, including cancer, inflammation, and viral infections. Its potent anti-cancer activity and relatively low toxicity make it a promising candidate for the development of novel cancer therapies. However, further research is needed to fully understand its mechanism of action and to optimize its chemical structure for enhanced therapeutic efficacy.
Synthesemethoden
The synthesis of 1-benzyl-3-(1H-indol-6-yl)urea involves the reaction between benzyl isocyanate and 6-aminoindole in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-(1H-indol-6-yl)urea has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and viral infections. Several studies have reported that 1-benzyl-3-(1H-indol-6-yl)urea exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 1-benzyl-3-(1H-indol-6-yl)urea has also been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-benzyl-3-(1H-indol-6-yl)urea has been reported to exhibit anti-viral activity against a range of viruses, including HIV, hepatitis B, and influenza.
Eigenschaften
IUPAC Name |
1-benzyl-3-(1H-indol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(18-11-12-4-2-1-3-5-12)19-14-7-6-13-8-9-17-15(13)10-14/h1-10,17H,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDHURWZTUMMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(1H-indol-6-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)

![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)



![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)






